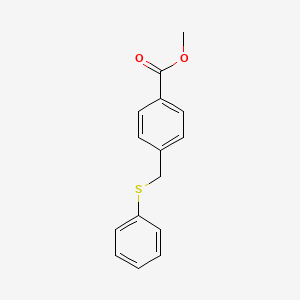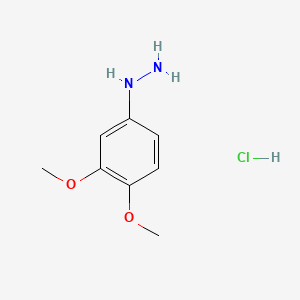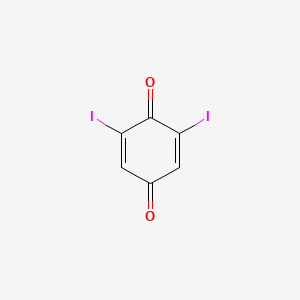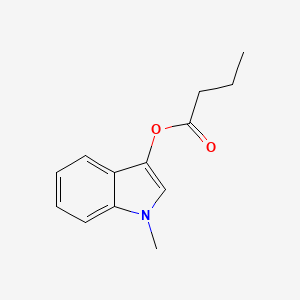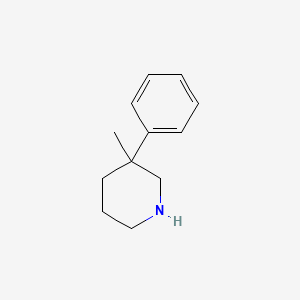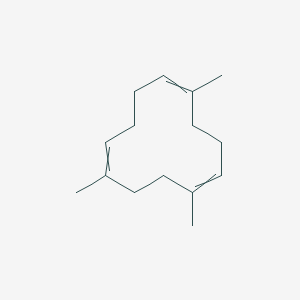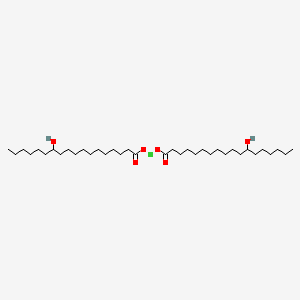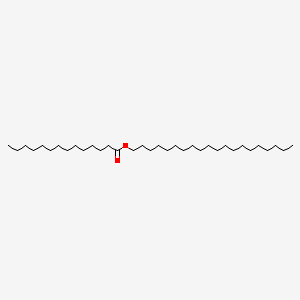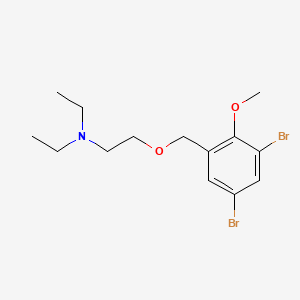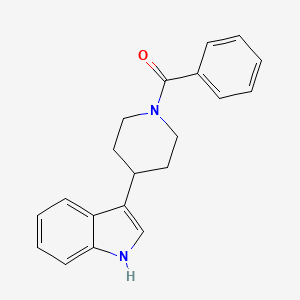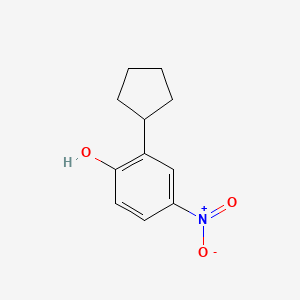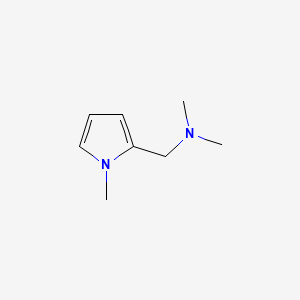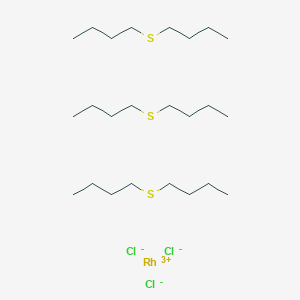
1-Butylsulfanylbutane; rhodium(3+); trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylsulfanylbutane; rhodium(3+); trichloride is a chemical compound with the molecular formula C24H54Cl3RhS3 and a molecular weight of 648.1 g/mol. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves several steps. The preparation methods typically include the reaction of 1-Butylsulfanylbutane with rhodium trichloride under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Butylsulfanylbutane; rhodium(3+); trichloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Butylsulfanylbutane; rhodium(3+); trichloride has a wide range of applications in scientific research In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions In biology, it is used in studies related to enzyme inhibition and protein interactionsIn industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the transfer of electrons and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Butylsulfanylbutane; rhodium(3+); trichloride can be compared with other similar compounds, such as other rhodium complexes and sulfur-containing organic compounds. Its uniqueness lies in its specific combination of rhodium and sulfur, which imparts unique catalytic properties and reactivity. Similar compounds include rhodium trichloride, rhodium acetate, and sulfur-containing ligands.
Eigenschaften
CAS-Nummer |
55425-73-5 |
|---|---|
Molekularformel |
C24H54Cl3RhS3 |
Molekulargewicht |
648.1 g/mol |
IUPAC-Name |
1-butylsulfanylbutane;trichlororhodium |
InChI |
InChI=1S/3C8H18S.3ClH.Rh/c3*1-3-5-7-9-8-6-4-2;;;;/h3*3-8H2,1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
PUEPVAKVGRXGNH-UHFFFAOYSA-K |
SMILES |
CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Rh+3] |
Kanonische SMILES |
CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.Cl[Rh](Cl)Cl |
| 132008-21-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


